molecular formula C7H6ClFS B2864418 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene CAS No. 1314939-89-3

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Cat. No.: B2864418
CAS No.: 1314939-89-3
M. Wt: 176.63
InChI Key: SKGMMAGHGPUATF-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6ClFS. It is characterized by the presence of chlorine, fluorine, and a methylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Chemical Reactions Analysis

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.

    Medicine: It may serve as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfanyl group allows the compound to participate in specific chemical reactions, such as nucleophilic substitution and oxidation. These reactions can modify the structure and function of target molecules, leading to various effects .

Comparison with Similar Compounds

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene can be compared with other halogenated benzene derivatives, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups and positions .

Properties

IUPAC Name

1-chloro-3-fluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMMAGHGPUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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